2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone is an aromatic compound with a molecular formula of C17H9BrCl2INO and a molecular weight of 520.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a quinoline ring, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone typically involves multi-step organic reactions. The reaction conditions often require low temperatures (around -78°C) and the use of reagents such as bromine, sodium sulfite, and sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dehalogenated quinoline derivatives.
Scientific Research Applications
2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated quinoline derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloroquinoline: Similar in structure but lacks the iodine atom.
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Shares the bromine and ethanone moiety but has a different aromatic ring system.
Uniqueness
2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone is unique due to the combination of bromine, chlorine, and iodine atoms on a quinoline ring. This specific arrangement of halogens can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
29240-68-4 |
---|---|
Molecular Formula |
C17H9BrCl2INO |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
2-bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C17H9BrCl2INO/c18-8-16(23)12-7-15(9-2-1-3-11(21)4-9)22-17-13(12)5-10(19)6-14(17)20/h1-7H,8H2 |
InChI Key |
GHOYOUXVHWKFFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.